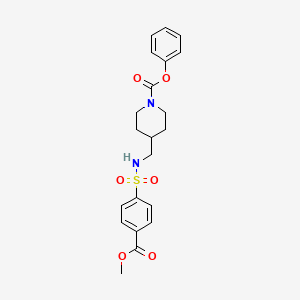
Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Phenyl 4-((4-(methoxycarbonyl)phenylsulfonamido)methyl)piperidine-1-carboxylate, a compound with the molecular formula C21H24N2O6S, has garnered attention in the field of medicinal chemistry due to its structural features that suggest potential biological activity. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a phenyl sulfonamide moiety and a methoxycarbonyl group, which may influence its interaction with biological targets. Its molecular weight is approximately 432.49 g/mol, and it typically exhibits a purity of around 95% in research applications.
Antimicrobial Activity
Sulfonamide compounds are known for their antimicrobial properties. In related studies, arylsulfonamides have been evaluated for their efficacy against bacterial strains. For instance, a study on biphenylsulfonamide derivatives indicated significant antimicrobial activity, suggesting that similar compounds could exhibit comparable effects .
Enzyme Inhibition Studies
Recent research has highlighted the potential of sulfonamide derivatives as enzyme inhibitors. For example, certain derivatives have been identified as potent inhibitors of ADAMTS7, an enzyme implicated in various pathological processes such as arthritis and cancer . Table 1 summarizes the inhibitory activity of selected sulfonamide compounds:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 50 ± 20 | ADAMTS7 |
| Compound B | 380 ± 10 | ADAMTS5 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural similarity to known inhibitors.
Case Studies
In one notable case study involving similar piperidine derivatives, researchers synthesized a series of compounds to evaluate their pharmacological profiles. The study found that modifications to the piperidine ring significantly influenced binding affinity and selectivity for target receptors . This highlights the importance of structural optimization in enhancing biological activity.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of sulfonamide derivatives often includes considerations of absorption, distribution, metabolism, and excretion (ADME). Preliminary assessments suggest that modifications to the piperidine structure can impact these parameters significantly. Toxicological evaluations are crucial as well; compounds with similar structures have been assessed for safety profiles in preclinical models .
Propriétés
IUPAC Name |
phenyl 4-[[(4-methoxycarbonylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-20(24)17-7-9-19(10-8-17)30(26,27)22-15-16-11-13-23(14-12-16)21(25)29-18-5-3-2-4-6-18/h2-10,16,22H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNYQYYXMASOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














